5-bromo-2-(difluoromethyl)-1,3-benzothiazole
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Overview
Description
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)-1,3-benzothiazole
Uniqueness
5-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to the presence of both bromine and difluoromethyl groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1782362-75-7 |
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Molecular Formula |
C8H4BrF2NS |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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